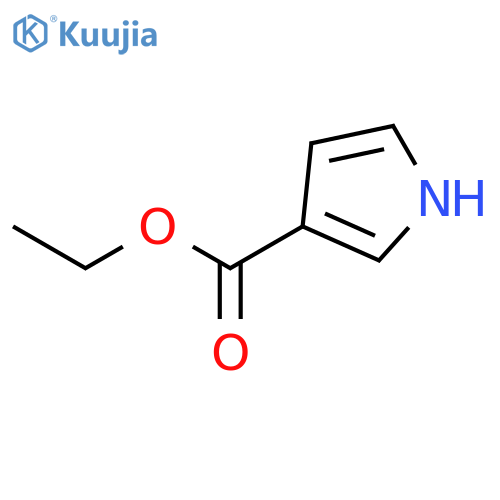Cas no 37964-17-3 (Ethyl 1H-pyrrole-3-carboxylate)

37964-17-3 structure
商品名:Ethyl 1H-pyrrole-3-carboxylate
Ethyl 1H-pyrrole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1H-pyrrole-3-carboxylate
- 1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER
- 1H-Pyrrol-3-carbonsaeure-ethylester
- 3-ethoxycarbonylpyrrole
- AGN-PC-00KQTS
- AK-41135
- ANW-72378
- CTK8C4573
- ethyl 3-pyrrolecarboxylate
- ethylpyrrole-3-carboxylate
- pyrrole-3-carboxylic acid ethyl ester
- SureCN671053
- 3-Carbethoxypyrrole
- Ethyl pyrrole-3-carboxylate
- 37964-17-3
- DB-016148
- DTXSID30517297
- EN300-109405
- AKOS006305690
- ICJYWDHNTMJKFP-UHFFFAOYSA-N
- SB62068
- SY108781
- AM803817
- SCHEMBL671053
- ethyl1H-pyrrole-3-carboxylate
- DS-13803
- CS-0037715
- MFCD10000696
-
- MDL: MFCD10000696
- インチ: InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3
- InChIKey: ICJYWDHNTMJKFP-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CNC=C1
計算された属性
- せいみつぶんしりょう: 139.06337
- どういたいしつりょう: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.139±0.06 g/cm3 (20 ºC 760 Torr)
- ゆうかいてん: 118 ºC
- ふってん: 291.8±13.0 ºC (760 Torr)
- フラッシュポイント: 130.3±19.8 ºC
- ようかいど: 微溶性(3.9 g/l)(25ºC)
- PSA: 42.09
Ethyl 1H-pyrrole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB437166-1g |
Ethyl 1H-pyrrole-3-carboxylate, 98%; . |
37964-17-3 | 98% | 1g |
€189.20 | 2025-02-15 | |
| Enamine | EN300-109405-1.0g |
ethyl 1H-pyrrole-3-carboxylate |
37964-17-3 | 95% | 1.0g |
$739.0 | 2023-02-18 | |
| Enamine | EN300-109405-5.0g |
ethyl 1H-pyrrole-3-carboxylate |
37964-17-3 | 95% | 5.0g |
$1939.0 | 2023-02-18 | |
| Chemenu | CM131929-5g |
ethyl 1H-pyrrole-3-carboxylate |
37964-17-3 | 98% | 5g |
$*** | 2023-05-30 | |
| TRC | E939403-50mg |
Ethyl 1H-Pyrrole-3-carboxylate |
37964-17-3 | 50mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM131929-5g |
ethyl 1H-pyrrole-3-carboxylate |
37964-17-3 | 98% | 5g |
$926 | 2021-08-05 | |
| TRC | E939403-100mg |
Ethyl 1H-Pyrrole-3-carboxylate |
37964-17-3 | 100mg |
$ 185.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD170925-250mg |
Ethyl 1H-pyrrole-3-carboxylate |
37964-17-3 | 98% | 250mg |
¥84.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0099-5G |
ethyl 1H-pyrrole-3-carboxylate |
37964-17-3 | 97% | 5g |
¥ 1,584.00 | 2023-04-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG211-200mg |
Ethyl 1H-pyrrole-3-carboxylate |
37964-17-3 | 98% | 200mg |
676.0CNY | 2021-07-12 |
Ethyl 1H-pyrrole-3-carboxylate 関連文献
-
Yizhou Liu,Srinivasarao Allu,Muthyala Nagarjuna Reddy,Don Hood,James R. Diers,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2017 41 4360
37964-17-3 (Ethyl 1H-pyrrole-3-carboxylate) 関連製品
- 614-18-6(ethyl pyridine-3-carboxylate)
- 2199-49-7(Ethyl 4-methyl-1h-pyrrole-3-carboxylate)
- 2703-17-5(Methyl 1H-pyrrole-3-carboxylate)
- 41969-71-5(Diethyl 1H-Pyrrole-3,4-dicarboxylate)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:37964-17-3)Ethyl 1H-pyrrole-3-carboxylate

清らかである:99%/99%
はかる:5g/25g
価格 ($):238.0/832.0